molecular formula C18H28N2O7 B2384791 (3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate CAS No. 1421445-99-9

(3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

Cat. No. B2384791
CAS RN: 1421445-99-9
M. Wt: 384.429
InChI Key: SRZYRUWUOHBTOE-UHFFFAOYSA-N
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Description

The compound “(3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate” is a chemical substance with the molecular formula C18H28N2O7 . It has a molecular weight of 384.429.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H28N2O7 . The exact arrangement of these atoms and bonds would be determined by various factors, including the conditions under which the compound is synthesized.

Scientific Research Applications

Synthesis and Antioxidant Properties

  • Antioxidant and Radical Scavenging Activities: Compounds synthesized from reactions involving similar structural motifs, such as diphenylmethane derivatives and bromophenols, exhibit significant antioxidant and radical scavenging activities. These activities were assessed through various in vitro assays comparing to standard synthetic antioxidants like BHA, BHT, α-tocopherol, and trolox (Balaydın et al., 2010); (Çetinkaya et al., 2012).

Medicinal Chemistry Applications

  • Carbonic Anhydrase Inhibitory Capacities: Bromophenol derivatives, synthesized through similar chemical processes, showed effectiveness as inhibitors of the human cytosolic carbonic anhydrase II (hCA II) isozyme. This suggests potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Applications in Polymerization and Organic Chemistry

  • Polymerization Photoinitiators: Research into substituted benzophenones and related compounds has shown that their excited state processes can significantly influence the efficiency of polymerization. This includes variations in triplet state lifetimes and reactivity with monomers and oxygen, highlighting the importance of substituent effects in photoinitiated polymerization processes (Fouassier et al., 1995).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5.CH2O2/c1-18(4-6-20)11-14-12-24-7-5-19(14)17(21)13-8-15(22-2)10-16(9-13)23-3;2-1-3/h8-10,14,20H,4-7,11-12H2,1-3H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZYRUWUOHBTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)C2=CC(=CC(=C2)OC)OC.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

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